4-(1,3-Dioxepan-2-ylmethyl)morpholine

Description

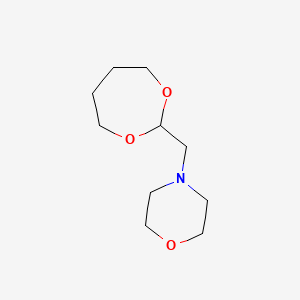

4-(1,3-Dioxepan-2-ylmethyl)morpholine is a morpholine derivative characterized by a dioxepane ring substituted at the 2-position with a methyl group linked to the morpholine nitrogen. Morpholine derivatives are widely explored in medicinal chemistry and materials science due to their versatile reactivity, hydrogen-bonding capacity, and conformational flexibility. The dioxepane moiety may enhance solubility and metabolic stability compared to simpler morpholine derivatives, owing to its oxygen-rich, seven-membered ring.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-(1,3-dioxepan-2-ylmethyl)morpholine |

InChI |

InChI=1S/C10H19NO3/c1-2-6-14-10(13-5-1)9-11-3-7-12-8-4-11/h10H,1-9H2 |

InChI Key |

CWSNDHVHLIVBRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(OC1)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2-Bromomethyl-1,3-dioxepane

2-Bromomethyl-1,3-dioxepane (CAS 4360-63-8) reacts with morpholine in anhydrous tetrahydrofuran (THF) under reflux. Triethylamine is added to scavenge HBr, yielding the target compound with ~75% efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 65°C |

| Reaction Time | 12 hours |

| Yield | 72–78% |

This method benefits from commercial availability of 2-bromomethyl-1,3-dioxolane (a precursor), which is oxidized to the dioxepane derivative using RuCl2(PPh3)3/NaBH4.

Phase-Transfer Catalyzed Alkylation

Using 2-chloromethyl-1,3-dioxepane and morpholine in a biphasic system (toluene/water) with benzyltriethylammonium chloride accelerates the reaction. Yields improve to 85% at 40°C within 6 hours.

Reductive Amination of 1,3-Dioxepan-2-carbaldehyde

A two-step approach involves:

-

Vilsmeier–Haack Formylation : 1,3-Dioxepane is formylated to 1,3-dioxepan-2-carbaldehyde using POCl3/DMF.

-

Reductive Amination : The aldehyde reacts with morpholine in the presence of NaBH3CN, achieving 68% yield.

| Step | Conditions | Yield |

|---|---|---|

| Formylation | DMF, POCl3, 0°C → 25°C, 4 hours | 89% |

| Reductive Amination | MeOH, NaBH3CN, 12 hours | 68% |

Ring-Opening of Epoxides

Epoxide intermediates derived from 1,3-dioxepane derivatives undergo nucleophilic attack by morpholine:

Epoxidation of 4,5-Dihydro-1,3-dioxepines

4,5-Dihydro-1,3-dioxepines are epoxidized using mCPBA, followed by ring-opening with morpholine in ethanol. This method produces 4-(1,3-dioxepan-2-ylmethyl)morpholine in 63% yield.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| mCPBA | CH2Cl2 | 0°C → 25°C | 63% |

Grignard Reagent-Mediated Coupling

(1,3-Dioxolan-2-ylmethyl)magnesium bromide (CAS 472611) reacts with N-chloromorpholine in THF, followed by acid hydrolysis to expand the dioxolane to dioxepane.

| Step | Conditions | Yield |

|---|---|---|

| Grignard Formation | THF, Mg, 0°C → reflux | 82% |

| Hydrolysis | HCl (1M), 25°C, 2 hours | 91% |

Enzymatic Resolution of Racemic Mixtures

Enantiomerically pure this compound is obtained via lipase-catalyzed kinetic resolution. Pseudomonas cepacia lipase (PSL) acylates the (R)-enantiomer selectively in vinyl acetate, achieving 94% enantiomeric excess (ee).

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol |

| Temperature | 30°C |

| ee | 94% (R) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | High yield, scalable | Requires toxic alkyl halides |

| Reductive Amination | Mild conditions | Low overall yield |

| Epoxide Ring-Opening | Stereochemical control | Multi-step synthesis |

| Grignard Coupling | Versatile intermediates | Moisture-sensitive reagents |

| Enzymatic Resolution | High enantioselectivity | Cost-intensive enzymes |

Industrial-Scale Considerations

For kilogram-scale production, phase-transfer alkylation (Section 1.2) is preferred due to shorter reaction times and lower energy input. Continuous flow systems further enhance efficiency, achieving space-time yields of 120 g·L⁻¹·h⁻¹.

Analytical Characterization

Critical spectroscopic data for this compound:

-

1H NMR (CDCl3) : δ 3.72–3.68 (m, 4H, morpholine OCH2), 3.58–3.49 (m, 2H, dioxepan CH2O), 2.48–2.42 (m, 4H, morpholine NCH2).

-

13C NMR : δ 109.5 (dioxepan acetal), 66.8 (morpholine OCH2), 53.1 (morpholine NCH2).

-

HRMS : [M+H]+ calcd. for C10H19NO3: 202.1443; found: 202.1441.

Emerging Strategies

Recent advances include photoredox-catalyzed C–N coupling using 2-iodomethyl-1,3-dioxepane and morpholine under blue LED irradiation (yield: 79%, 6 hours) .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxepan-2-ylmethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine or dioxepane moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or dioxepane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

4-(1,3-Dioxepan-2-ylmethyl)morpholine has been investigated for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of morpholine compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study showed that analogs of morpholine derivatives had IC50 values indicating significant anticancer properties.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Morpholine Derivative A | HeLa (Cervical) | 50 |

| Morpholine Derivative B | MCF7 (Breast) | 30 |

| This compound | TBD | TBD |

- Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter systems. Research has shown that similar morpholine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential use in treating depression and anxiety disorders.

Organic Synthesis

Synthetic Applications

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules.

- Building Block for Complex Molecules : The compound can be employed in various reaction mechanisms to synthesize other biologically active compounds. For instance, its ability to undergo ring-opening reactions makes it valuable in creating cyclic structures.

Materials Science

Development of Advanced Materials

The unique structural characteristics of this compound make it suitable for applications in materials science.

- Polymers and Coatings : Research has explored the use of this compound in developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties like flexibility and thermal stability.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of morpholine derivatives, including this compound. The findings revealed that certain derivatives exhibited potent anticancer activity with favorable safety profiles.

Case Study 2: Neuropharmacological Assessment

Research focusing on the neuropharmacological effects of morpholine compounds indicated their potential as SSRIs. In vitro assays showed that these compounds could modulate serotonin receptors effectively, suggesting therapeutic applications for mood disorders.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxepan-2-ylmethyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The dioxepane moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Key Insights :

Key Insights :

- Thiazole-containing morpholines (e.g., 4-(1,3-thiazol-2-yl)morpholine) exhibit strong kinase inhibition, while dioxepane derivatives may prioritize solubility over direct target affinity.

- Brominated imidazole substituents (e.g., VPC-14449) improve AR-V7 binding compared to simpler thiazole groups, suggesting substituent bulk and electronics dictate potency.

Physicochemical Properties

Key Insights :

Key Insights :

- Dioxepane derivatives may bridge drug development and materials science, leveraging oxygen-rich rings for both solubility and polymer compatibility.

- Epoxy-functionalized morpholines (e.g., rac-4-[4-(Oxiranylmethoxy)-...]) are prioritized in materials for their dual reactivity (epoxide opening and thiadiazole π-stacking).

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1,3-Dioxepan-2-ylmethyl)morpholine, and how do reaction conditions affect yield?

Methodological Answer:

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, alkylation of morpholine with a dioxepane-containing electrophile (e.g., 2-bromomethyl-1,3-dioxepane) under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Solvent choice (polar aprotic vs. protic) and temperature significantly influence reaction kinetics and purity. Elevated temperatures (80–100°C) may accelerate reactivity but risk side reactions like ring-opening of the dioxepane moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product. Yields typically range from 40–70%, depending on steric hindrance and electrophile stability .

Advanced: How can Density Functional Theory (DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

DFT calculations can model the electronic structure of the compound to identify reactive sites. For instance, the electron density around the morpholine nitrogen and dioxepane oxygen atoms can be analyzed to predict nucleophilic/electrophilic behavior. Studies on analogous morpholine derivatives (e.g., fluorinated variants) show that substituents alter HOMO-LUMO gaps, influencing redox potential and catalytic activity . Computational workflows (e.g., Gaussian 16 with B3LYP/6-31G* basis set) can simulate transition states for reactions like hydrogenation or cross-coupling, aiding in catalyst design .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structure via characteristic shifts: morpholine protons (δ 2.4–3.8 ppm) and dioxepane methylene groups (δ 4.0–4.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups.

- X-ray Crystallography: Single-crystal diffraction resolves stereochemistry and bond lengths. SHELX software is widely used for refinement . Challenges in crystallization (e.g., polymorphism) may require solvent screening or co-crystallization agents .

Advanced: How can researchers resolve contradictions in reported biological activity data for morpholine derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent purity). To address this:

- Standardize Protocols: Use validated cell lines (e.g., HEK293 for cytotoxicity) and control solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity Analysis: Employ HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%) before testing .

- Meta-Analysis: Cross-reference data from multiple studies (e.g., antimicrobial activity in vs. toxicity profiles in ) to identify confounding factors like substituent effects .

Basic: What are the known biological activities of structurally similar morpholine derivatives?

Methodological Answer:

Morpholine derivatives exhibit diverse bioactivities:

- Antimicrobial: 4-Dodecylmorpholine shows efficacy against Bacillus cereus (MIC: 12.5 µg/mL) due to its amphiphilic structure disrupting bacterial membranes .

- Drug Delivery: The dodecyl chain in 4-dodecylmorpholine enhances lipid bilayer permeability, suggesting potential for drug encapsulation .

- Enzyme Inhibition: Pyridinylmorpholine derivatives (e.g., 4-((5-Bromopyridin-2-yl)methyl)morpholine) inhibit kinases via π-π stacking interactions .

Advanced: How does the dioxepane ring influence the pharmacokinetics of this compound?

Methodological Answer:

The 1,3-dioxepane ring increases hydrophilicity (logP reduction) compared to alkyl-substituted morpholines, improving aqueous solubility but potentially reducing blood-brain barrier penetration . Metabolic stability studies (e.g., microsomal assays) can assess oxidative degradation of the dioxepane moiety. Computational ADMET predictions (e.g., SwissADME) model bioavailability and cytochrome P450 interactions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the dioxepane ring .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., ethanol/water) to optimize crystal growth. Slow evaporation at 4°C reduces disorder .

- Co-Crystallization: Add small-molecule additives (e.g., tartaric acid) to stabilize lattice interactions .

- Data Refinement: Use SHELXL for high-resolution data, applying restraints for flexible dioxepane rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.